molecular formula C14H15NO4 B8074577 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate

Cat. No.: B8074577
M. Wt: 261.27 g/mol
InChI Key: DUSMTZBBCUVXEZ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate can be compared with other phthalimide derivatives such as:

  • Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)8-11(16)19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMTZBBCUVXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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